![molecular formula C23H30N2O8S B3940812 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3940812.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate
Overview
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate is a chemical compound that has been used in scientific research for various purposes. It is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate involves its interaction with specific receptors in the brain. As a selective agonist of the 5-HT1A receptor, it activates this receptor and modulates the release of neurotransmitters such as serotonin and dopamine. This results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate in lab experiments is its selectivity and potency towards specific receptors. This makes it a valuable tool for studying the function of these receptors and their role in various physiological and pathological conditions. However, one of the limitations is its potential toxicity and side effects, which can affect the interpretation of the results.
Future Directions
There are several future directions for the use of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate in scientific research. One of the most promising areas is in the development of new drugs for the treatment of psychiatric and neurological disorders. It has also been suggested as a potential tool for studying the role of specific receptors in the development of addiction and substance abuse disorders. Additionally, it has been proposed as a potential therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate is a valuable tool for scientific research. Its selective and potent activity towards specific receptors makes it a valuable tool for studying the function of these receptors and their role in various physiological and pathological conditions. However, further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate has been used in scientific research for various purposes. One of the most common applications is in the study of serotonin receptors. It has been found to be a potent and selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been used in the study of other receptors such as the dopamine D4 receptor and the sigma-1 receptor.
properties
IUPAC Name |
1-ethylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S.C2H2O4/c1-3-28(24,25)23-13-11-22(12-14-23)16-19-9-10-20(26-2)21(15-19)27-17-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-10,15H,3,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYKUPYSEWXKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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